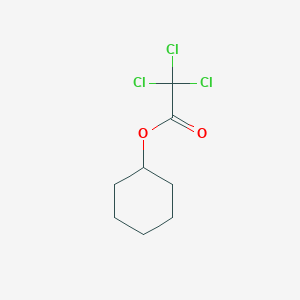
Cyclohexyl trichloroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexyl trichloroacetate is an organic compound that belongs to the class of esters It is derived from trichloroacetic acid and cyclohexanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclohexyl trichloroacetate can be synthesized through the esterification of trichloroacetic acid with cyclohexanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexyl trichloroacetate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form trichloroacetic acid and cyclohexanol.
Reduction: The compound can be reduced to form cyclohexyl acetate and trichloromethane.
Substitution: this compound can undergo nucleophilic substitution reactions, where the trichloroacetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Trichloroacetic acid and cyclohexanol.
Reduction: Cyclohexyl acetate and trichloromethane.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Cyclohexyl trichloroacetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of other esters and derivatives.
Biology: Investigated for its potential use in biochemical assays and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of cyclohexyl trichloroacetate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release trichloroacetic acid and cyclohexanol, which may exert their effects through different biochemical pathways. Trichloroacetic acid, for example, is known to precipitate proteins and nucleic acids, making it useful in biochemical assays.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexyl acetate: An ester derived from acetic acid and cyclohexanol, used as a solvent and in the production of fragrances.
Cyclohexyl formate: An ester derived from formic acid and cyclohexanol, used in organic synthesis and as a flavoring agent.
Cyclohexyl propionate: An ester derived from propionic acid and cyclohexanol, used in the production of perfumes and as a solvent.
Uniqueness
Cyclohexyl trichloroacetate is unique due to the presence of the trichloroacetate group, which imparts distinct chemical properties and reactivity compared to other cyclohexyl esters. Its ability to undergo hydrolysis and nucleophilic substitution reactions makes it a versatile compound in organic synthesis and industrial applications.
Propiedades
Número CAS |
40410-64-8 |
|---|---|
Fórmula molecular |
C8H11Cl3O2 |
Peso molecular |
245.5 g/mol |
Nombre IUPAC |
cyclohexyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C8H11Cl3O2/c9-8(10,11)7(12)13-6-4-2-1-3-5-6/h6H,1-5H2 |
Clave InChI |
JHQDTBUIULOZHS-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)OC(=O)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


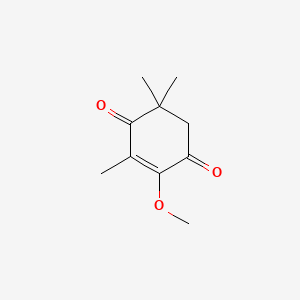
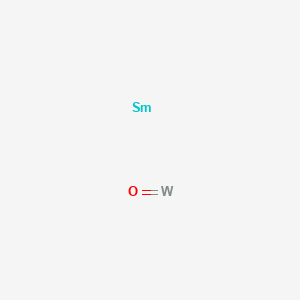


![4,4'-[Decane-1,10-diylbis(oxy)]dibenzonitrile](/img/structure/B14661256.png)


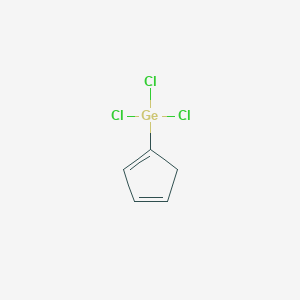
![Phenol, 2,2'-[1,3-propanediylbis(oxy)]bis-](/img/structure/B14661278.png)
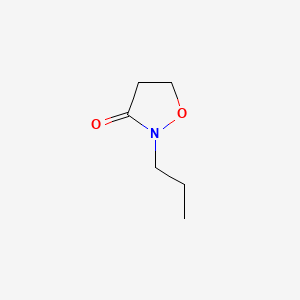

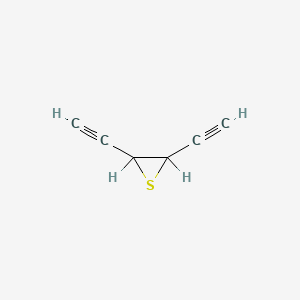
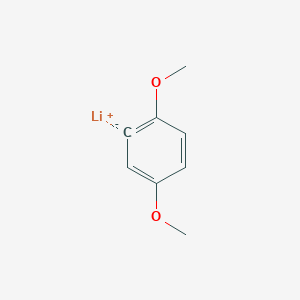
![4-Butylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate](/img/structure/B14661312.png)
